molecular formula C12H18N4O2S B2551495 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide CAS No. 2319803-58-0

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide

Cat. No.: B2551495
CAS No.: 2319803-58-0
M. Wt: 282.36
InChI Key: SRRBCVCDPMVAOT-UHFFFAOYSA-N
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Description

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide binds irreversibly to the cysteine residue in the active site of BTK, inhibiting its kinase activity and downstream signaling. This results in the inhibition of BCR signaling and downstream pathways, including NF-κB and PI3K/AKT/mTOR, which are critical for B-cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and inhibit proliferation of B-cells in preclinical models. It also reduces the levels of key cytokines and chemokines that promote tumor growth and survival. In addition, this compound has been shown to enhance the anti-tumor activity of other agents, such as venetoclax and lenalidomide.

Advantages and Limitations for Lab Experiments

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of BTK, with a favorable pharmacokinetic profile and good oral bioavailability. However, this compound has some limitations, including its irreversible binding to BTK, which may result in prolonged inhibition and potential toxicity. It also has the potential to interact with other kinases, leading to off-target effects.

Future Directions

There are several future directions for the development of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide and other BTK inhibitors. One area of focus is the identification of biomarkers that can predict response to therapy and guide patient selection. Another area of interest is the combination of BTK inhibitors with other agents, such as immunomodulatory drugs and checkpoint inhibitors, to enhance their anti-tumor activity. Additionally, the development of more selective and reversible BTK inhibitors may overcome some of the limitations of current agents.

Synthesis Methods

The synthesis of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide involves several steps, including the preparation of the key intermediate 1-(1,2,5-thiadiazol-3-yl)piperidine-4-carboxylic acid and its conversion into the final product through a series of chemical reactions. The process is complex and requires expertise in synthetic organic chemistry.

Scientific Research Applications

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound demonstrated potent BTK inhibition and induced apoptosis in B-cells, leading to tumor regression.

Properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c17-12(9-3-6-18-8-9)14-10-1-4-16(5-2-10)11-7-13-19-15-11/h7,9-10H,1-6,8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRBCVCDPMVAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2CCOC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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